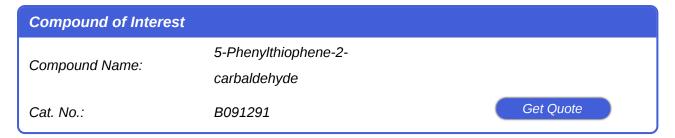


IUPAC name and synonyms for 5-Phenylthiophene-2-carbaldehyde.

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An In-depth Technical Guide to **5-Phenylthiophene-2-carbaldehyde**

Chemical Identification and Synonyms

5-Phenylthiophene-2-carbaldehyde is an organic compound featuring a phenyl group attached to a thiophene ring, which is further substituted with an aldehyde functional group. Its formal IUPAC name is **5-phenylthiophene-2-carbaldehyde**.[1] This compound is a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals and materials science.[2]

A variety of synonyms and identifiers are used for this compound in commercial and research contexts. These are crucial for comprehensive literature and database searches.



Identifier Type	Value
IUPAC Name	5-phenylthiophene-2-carbaldehyde
CAS Number	19163-21-4[1]
Molecular Formula	C11H8OS[1]
Synonyms	5-phenylthiophene-2-carboxaldehyde[1][3], 5-phenyl-2-thiophenecarboxaldehyde[1], 2-formyl-5-phenylthiophene[3], 5-phenyl-2-thiophenecarbaldehyde[1][3], 5-phenylthiophene-2-aldehyde[3]

Physicochemical Properties

The physical and chemical properties of **5-Phenylthiophene-2-carbaldehyde** are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value
Molecular Weight	188.25 g/mol [4]
Appearance	Solid[3]
Melting Point	92-95 °C (lit.)
Purity	Typically ≥98%[4]
InChI Key	APWHJDHTLFVWSQ-UHFFFAOYSA-N
SMILES String	[H]C(=O)c1ccc(s1)-c2cccc2
Storage Class	11 - Combustible Solids

Synthesis and Experimental Protocols

The primary method for synthesizing **5-Phenylthiophene-2-carbaldehyde** is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction is a powerful tool for creating carbon-carbon bonds between aryl or vinyl halides and boronic acids.



Experimental Protocol: Suzuki-Miyaura Cross-Coupling Synthesis[6]

This protocol outlines the synthesis, isolation, and purification of **5-Phenylthiophene-2-carbaldehyde**.

Objective: To synthesize **5-Phenylthiophene-2-carbaldehyde** via a palladium-catalyzed reaction between an arylboronic acid and a brominated thiophene derivative.

Materials:

- 5-formyl-2-thiopheneboronic acid or 5-bromo-2-thiophenecarboxaldehyde
- Bromobenzene or Phenylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Sodium carbonate (Na₂CO₃)
- 1,2-Dimethoxyethane (DME)
- Ethyl acetate
- Saturated aqueous NaCl
- 10% aqueous NaOH
- Anhydrous MgSO₄
- Silica gel
- Petroleum ether and Dichloromethane (for chromatography)

Procedure:

 Reaction Setup: In a three-neck round-bottomed flask equipped with a magnetic stirrer and condenser under an inert atmosphere, combine the chosen starting materials (e.g., 5-formyl-



2-thiopheneboronic acid and bromobenzene), Na₂CO₃ as the base, and the palladium catalyst in DME solvent.

 Reaction Execution: Heat the mixture and stir for a designated period to allow the crosscoupling reaction to proceed.

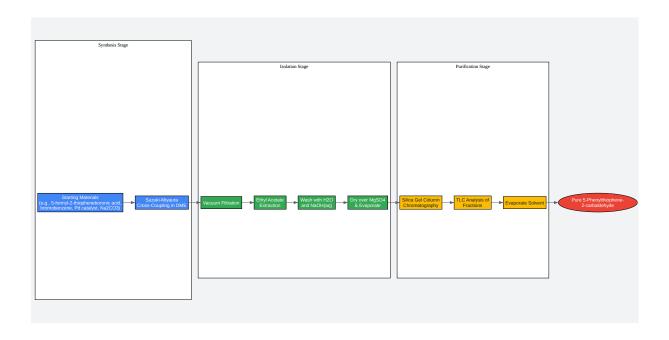
Isolation:

- After the reaction is complete, filter the mixture under a vacuum.
- Add saturated aqueous NaCl to the filtrate and perform an extraction with ethyl acetate (3 x 10 mL).
- Combine the organic extracts and wash them sequentially with water (15 mL) and a 10% aqueous NaOH solution (15 mL).
- Dry the resulting organic layer over anhydrous MgSO₄, filter, and evaporate the solvent using a rotary evaporator to obtain the crude product.[5]

Purification:

- Purify the crude product by column chromatography on silica gel.
- Use a solvent system, such as a 1:1 mixture of dichloromethane and petroleum ether, as the eluent.
- Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the desired product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified 5-Phenylthiophene-2-carbaldehyde.[5]





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Caption: Workflow for the synthesis and purification of **5-Phenylthiophene-2-carbaldehyde**.

Applications and Biological Relevance

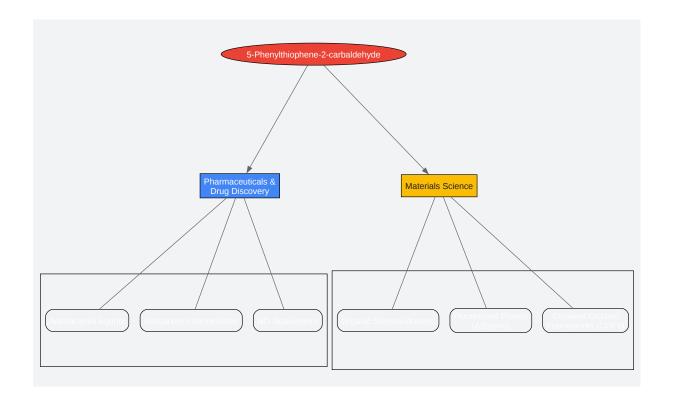
Thiophene-based molecules, including arylthiophene-2-carbaldehydes, are recognized for their significant biological activities and applications in materials science.[6] This compound serves as a key building block for more complex molecules with desired functionalities.

Drug Discovery and Development: Arylthiophene derivatives are explored for a range of
therapeutic uses. Studies on similar compounds have demonstrated antibacterial, antiurease, and nitric oxide (NO) scavenging capabilities.[6] The thiophene ring is a privileged
pharmacophore found in numerous FDA-approved drugs, where it can enhance biological
activity.[2][7] The aldehyde group provides a reactive handle for synthesizing derivatives,



such as thiophene-2-carboxamides, which have shown potential as anticancer and antithrombotic agents.[8]

Materials Science: The unique aromatic and electronic properties of 5-Phenylthiophene-2-carbaldehyde make it a valuable intermediate for developing organic semiconductors and advanced materials.
 Derivatives have been used to create fluorescent probes and materials with Aggregation-Induced Emission (AIE) characteristics, which are useful for bioimaging and sensing applications, such as detecting cyanide ions or imaging brain vasculature.



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Caption: Key application areas for **5-Phenylthiophene-2-carbaldehyde** and its derivatives.

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